D4R Antagonist-1 vs. High-Affinity D4R Antagonists: Comparative Binding Potency
D4R antagonist-1 (compound 8c) binds to the human dopamine D4 receptor with a Ki of 135 nM [1]. In contrast, the benchmark selective D4R antagonist L-745,870 exhibits a Ki of 0.43 nM at the same receptor subtype [2], representing an approximately 314-fold difference in binding affinity. Similarly, A-381393 demonstrates Ki values of 1.5-1.9 nM across D4.2, D4.4, and D4.7 receptor variants [3], ~90-fold more potent than D4R antagonist-1. This quantitative potency differential positions D4R antagonist-1 as a moderate-affinity tool compound, suitable for applications requiring submaximal D4R occupancy or where partial antagonism is mechanistically informative.
| Evidence Dimension | D4R binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 135 nM (human D4R) |
| Comparator Or Baseline | L-745,870: Ki = 0.43 nM; A-381393: Ki = 1.5 nM (D4.4), 1.9 nM (D4.2), 1.6 nM (D4.7) |
| Quantified Difference | L-745,870: ~314-fold higher affinity; A-381393: ~90-fold higher affinity |
| Conditions | [3H]N-methylspiperone competitive binding in membranes from HEK293 cells stably expressing human D4R (D4R antagonist-1) [1]; [3H]spiperone binding to cloned human D4 receptors (L-745,870) [2]; [3H]spiperone binding to human D4.2, D4.4, D4.7 receptors (A-381393) [3] |
Why This Matters
Procurement decisions must align with experimental potency requirements; D4R antagonist-1 is appropriate for studies where moderate D4R affinity is sufficient or desired, whereas high-affinity alternatives are necessary for complete receptor blockade at low concentrations.
- [1] Tolentino KT, Mashinson V, Vadukoot AK, Hopkins CR. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorg Med Chem Lett. 2022;61:128615. View Source
- [2] Patel S, Freedman S, Chapman KL, et al. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. J Pharmacol Exp Ther. 1997;283(2):636-647. View Source
- [3] Nakane M, Cowart MD, Hsieh GC, et al. 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H benzoimidazole (A-381393), a selective dopamine D4 receptor antagonist. Neuropharmacology. 2005;49(1):112-121. View Source
